molecular formula C15H17N3O B2674791 N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 2034481-37-1

N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2674791
CAS No.: 2034481-37-1
M. Wt: 255.321
InChI Key: MNVUNKUNOUEZGK-UHFFFAOYSA-N
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Description

N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a pyrimidine ring and a tolyl group, which are known to impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and m-tolyl acetic acid.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

    Reaction Steps: The key steps involve the formation of an amide bond between the pyrimidine derivative and the m-tolyl acetic acid through condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

    Purification: Employing purification techniques like crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide: Unique due to its specific structure and properties.

    Other Acetamides: Compounds like N-(2-(pyrimidin-5-yl)ethyl)-2-(phenyl)acetamide or N-(2-(pyrimidin-5-yl)ethyl)-2-(p-tolyl)acetamide.

Highlighting Uniqueness

This compound stands out due to its combination of a pyrimidine ring and a tolyl group, which may confer unique chemical reactivity and biological activity compared to other acetamides.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(2-pyrimidin-5-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-12-3-2-4-13(7-12)8-15(19)18-6-5-14-9-16-11-17-10-14/h2-4,7,9-11H,5-6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVUNKUNOUEZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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